molecular formula C12H14N4O B1490373 1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol CAS No. 2098045-56-6

1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol

Cat. No.: B1490373
CAS No.: 2098045-56-6
M. Wt: 230.27 g/mol
InChI Key: VBIGEGXEWXSVLD-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol is a chemical compound of significant interest in organic and medicinal chemistry research, featuring a fused heterocyclic scaffold comprising a pyrazole ring and a pyrazine moiety. This structure aligns with a class of compounds known for their versatile applications in scientific discovery . The pyrazole core is a privileged structure in drug discovery, found in numerous pharmacological agents with diverse therapeutic activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects . The presence of the pyrazine ring, a nitrogen-rich heterocycle, further enhances the compound's potential as a building block for designing novel molecules with complex binding properties, particularly in the development of kinase inhibitors . Specifically, derivatives of 1H-pyrazol-5-ol have been identified as promising neuroprotective agents in research models, demonstrating antioxidant capabilities and protective effects in cellular models of injury . This compound is presented as a key synthetic intermediate for researchers developing new heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are valuable scaffolds in their own right . The structural features of this compound, including the potential for tautomerism common to pyrazoles, make it a fascinating subject for investigating structure-activity relationships and reaction mechanisms . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-cyclopentyl-5-pyrazin-2-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c17-12-7-10(11-8-13-5-6-14-11)15-16(12)9-3-1-2-4-9/h5-9,15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIGEGXEWXSVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C=C(N2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula of this compound is C10H12N4C_{10}H_{12}N_4, with a molecular weight of approximately 188.23 g/mol. The compound features a pyrazole ring, which is known for its diverse pharmacological profiles.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, this compound demonstrated moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be around 250 µg/mL for these pathogens, suggesting potential as an antibacterial agent .

Anti-inflammatory Effects

The compound has also been assessed for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In vitro studies showed that this compound inhibited COX activity, leading to reduced production of pro-inflammatory cytokines such as TNFα and IL-6 .

The mechanism underlying the biological activity of this compound involves interaction with various molecular targets:

  • Inhibition of Kinases : The compound has been reported to inhibit DYRK1A kinase, promoting β-cell survival and enhancing insulin secretion in pancreatic cells .
  • Neutrophil Migration : It interferes with neutrophil chemotaxis, which is crucial in inflammatory responses, showing IC50 values in the low nanomolar range .

Case Studies

Study Findings
Study on Antimicrobial ActivityDemonstrated MIC of 250 µg/mL against S. aureus and E. coli .
Anti-inflammatory ResearchInhibited COX enzymes and reduced cytokine production .
DYRK1A Inhibition StudyPromoted β-cell survival and insulin secretion .

Scientific Research Applications

Medicinal Chemistry

1-Cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol has garnered attention for its potential therapeutic applications. Research indicates that compounds with similar structures exhibit anti-inflammatory, anticancer, and antimicrobial activities. The biological activity is often attributed to the compound’s ability to interact with specific enzymes or receptors in biological pathways.

Case Studies:

  • Anti-inflammatory Activity : In studies involving animal models, derivatives of pyrazole compounds have shown promising results in reducing inflammation markers, suggesting that this compound may exhibit similar effects.
  • Anticancer Properties : Preliminary screenings have identified certain pyrazole derivatives as potential inhibitors of cancer cell proliferation, indicating a need for further investigation into this compound's efficacy against various cancer types.

Materials Science

The compound's unique structural features enable its use in developing advanced materials. Its potential applications include:

  • Luminescent Materials : Pyrazole derivatives are explored for their luminescent properties, which can be harnessed in OLEDs (Organic Light Emitting Diodes) and other optoelectronic devices.

Research Findings :
Studies have demonstrated that the incorporation of pyrazole rings into polymer matrices can enhance the luminescent efficiency of the materials produced.

Biological Research

In biological research, this compound is utilized to understand molecular interactions within biological systems.

Mechanism of Action :
The compound may exert its effects by binding to specific receptors or enzymes, influencing signaling pathways that regulate various physiological processes. This interaction can lead to altered cellular responses, making it a candidate for drug development.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazol-5-ol Derivatives

Compound Name Position 1 Substituent Position 3 Substituent Key Properties/Applications References
1-Cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol Cyclopentyl Pyrazin-2-yl High lipophilicity; potential CNS activity (inferred)
3-Phenyl-1H-pyrazol-5-ol H (unsubstituted) Phenyl Fungicide, dye intermediate
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Methyl Trifluoromethyl Agrochemical precursor
1-(2-Aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol 2-Aminoethyl Pyrazin-2-yl Enhanced solubility (amine group)
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole Benzo[d][1,3]dioxol-5-yl Furan-2-yl Antimicrobial activity

Key Observations:

Aminoethyl substituents (e.g., in ) introduce polarity, enhancing aqueous solubility but reducing membrane permeability compared to cyclopentyl .

Position 3 Substituents :

  • Pyrazin-2-yl (as in the target compound) offers a nitrogen-rich aromatic system for hydrogen bonding and π-stacking, contrasting with phenyl () or furan (), which lack nitrogen heteroatoms .
  • Trifluoromethyl groups () enhance metabolic stability and electron-withdrawing effects, influencing reactivity .

Physicochemical Properties

Table 3: Molecular Weight and Solubility Trends

Compound Molecular Weight (g/mol) Predicted Solubility (LogP)
This compound ~245 ~2.1 (moderate lipophilicity)
3-Phenyl-1H-pyrazol-5-ol 160.17 ~1.8
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol 180.11 ~1.5
1-(2-Aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-ol ~220 ~0.9 (higher polarity)

    Preparation Methods

    Cyclocondensation of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds

    The most common and classical method for synthesizing substituted pyrazoles is the cyclocondensation reaction between hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. This approach is well-established for constructing the pyrazole ring with substitution at various positions.

    • Mechanism : Hydrazine acts as a bidentate nucleophile, attacking the carbonyl groups of 1,3-diketones or related compounds, leading to cyclization and formation of the pyrazole nucleus.

    • Typical Conditions : Reactions are often carried out in polar aprotic solvents such as N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or dimethylformamide (DMF), sometimes with acid catalysis (e.g., HCl) to facilitate dehydration and improve yields.

    • Regioselectivity : The choice of substituents and reaction conditions can influence regioselectivity, often yielding a major isomer in high purity.

    • Example Adaptation : For 1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol, a suitable 1,3-dicarbonyl compound bearing a cyclopentyl moiety could be condensed with 2-pyrazinylhydrazine or its equivalent.

    Step Reagents/Conditions Outcome Yield (%) Notes
    1 Cyclopentyl-substituted 1,3-diketone + 2-pyrazinylhydrazine Cyclocondensation to form pyrazole ring 70-95 Acid catalysis in aprotic solvent preferred
    2 Purification by recrystallization or chromatography Isolation of this compound - Regioselectivity optimized by solvent choice

    Cyclocondensation Using Acetylenic Ketones or α,β-Unsaturated Ketones

    Alternative methods involve cyclocondensation of hydrazines with acetylenic ketones or α,β-unsaturated ketones, which can be oxidized or further functionalized to yield pyrazole derivatives.

    • Advantages : This method can introduce additional substitution patterns and allows for the synthesis of trisubstituted pyrazoles.

    • Catalysts and Conditions : Copper triflate and ionic liquids have been employed to enhance yields and selectivity; oxidative aromatization is often required post-cyclization.

    • Potential Application : Using cyclopentyl-substituted acetylenic ketones with 2-pyrazinylhydrazine under these conditions could afford the target pyrazol-5-ol compound.

    1,3-Dipolar Cycloaddition Reactions

    The pyrazole ring can also be constructed via [3+2] cycloaddition between dipolar species such as diazo compounds, sydnones, or nitrilimines and alkynes or alkenes.

    • Diazocarbonyl Cycloaddition : Ethyl α-diazoacetate reacts with alkynes in the presence of catalysts (e.g., zinc triflate) to yield pyrazoles efficiently.

    • Sydnone Cycloaddition : Sydnones react with alkynes to form regioisomeric pyrazoles, separable by chromatography.

    • Nitrilimine Cycloaddition : Nitrilimines generated in situ react with alkenes to give trisubstituted pyrazoles with good yields and regioselectivity.

    • Relevance : If suitable precursors with cyclopentyl and pyrazinyl substituents are accessible, these methods could be adapted for the target compound synthesis.

    Sonication-Assisted Cyclization

    A novel, efficient, and green method involves sonication to promote cyclization of hydrazine hydrate with suitable precursors such as oxonitriles derived from carboxylic acids.

    • Procedure : Starting from carboxylic acids, esters are formed, then converted to oxonitriles, which undergo cyclization with hydrazine hydrate under sonication for 1-2 hours.

    • Benefits : This method offers shorter reaction times, mild conditions, and good yields.

    • Potential Adaptation : Using cyclopentyl-substituted carboxylic acids and 2-pyrazinyl derivatives could enable efficient synthesis of this compound.

    Summary Table of Preparation Methods

    Method Key Reagents Conditions Yield Range (%) Advantages Limitations
    Cyclocondensation with 1,3-diketones Cyclopentyl 1,3-diketone + 2-pyrazinylhydrazine Acidic aprotic solvent, RT to reflux 70-95 High regioselectivity, classical Requires preparation of diketones
    Cyclocondensation with acetylenic/α,β-unsaturated ketones Cyclopentyl acetylenic ketone + hydrazine derivatives Catalysts (Cu triflate), oxidation steps 65-85 Versatile substitution patterns Multi-step, regioisomer mixtures
    1,3-Dipolar Cycloaddition Diazocarbonyls, sydnones, nitrilimines + alkynes/alkenes Catalysts, mild to moderate temp 70-90 Efficient, diverse pyrazole types Requires dipolar precursors
    Sonication-Assisted Cyclization Oxonitriles + hydrazine hydrate Sonication, mild conditions 75-90 Rapid, green, mild Substrate scope may be limited

    Research Findings and Notes

    • The cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds remains the most reliable and widely used method for pyrazole synthesis, offering excellent yields and regioselectivity under optimized conditions.

    • Use of aprotic polar solvents such as N,N-dimethylacetamide combined with acid catalysis improves reaction rates and selectivity, which is critical for obtaining pure this compound.

    • Sonication methods have emerged as efficient alternatives for pyrazole synthesis, reducing reaction time significantly while maintaining good yields.

    • The choice of hydrazine derivative is crucial; for this compound, 2-pyrazinylhydrazine or closely related analogues would be necessary to introduce the pyrazin-2-yl substituent.

    • Post-synthetic purification typically involves recrystallization or chromatographic techniques to isolate the desired regioisomer.

    • No direct patent or literature source was found specifically detailing the synthesis of this compound, but related pyrazole synthesis patents and methods provide a strong foundation for its preparation.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
    Reactant of Route 2
    Reactant of Route 2
    1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol

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